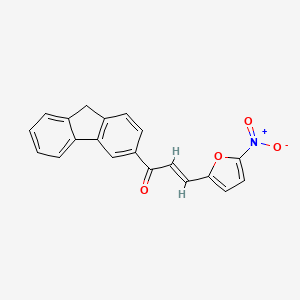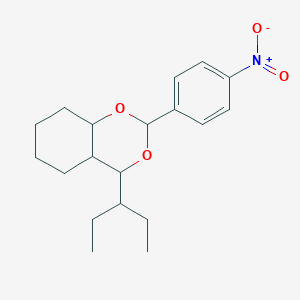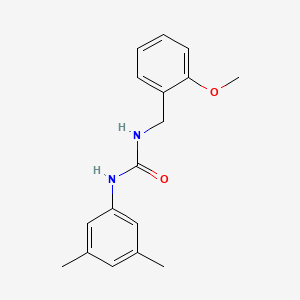![molecular formula C22H24N6 B5300731 (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine, also known as PMA, is a chemical compound that has been studied extensively for its potential use in scientific research. PMA is a derivative of phthalazine, a heterocyclic compound that has been used in the synthesis of various drugs and bioactive molecules.
作用機序
The mechanism of action of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves its binding to metal ions such as copper and iron. This binding results in a change in the fluorescence of this compound, allowing for the detection of these metal ions. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. However, its long-term effects on human health are not yet fully understood. This compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation. This compound has also been shown to have potential anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. Additionally, this compound has a high binding affinity for metal ions, making it a useful tool for the detection of these ions in biological samples. However, this compound has limitations as well. Its long-term effects on human health are not yet fully understood, and its potential toxicity must be carefully considered when using it in lab experiments.
将来の方向性
There are several future directions for the use of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine in scientific research. One potential direction is the development of new drugs and bioactive molecules based on the structure of this compound. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory diseases. Finally, this compound could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential use in scientific research. Its synthesis method has been optimized to yield high purity and yield, making it a viable option for scientific research. This compound has several potential applications, including its use as a fluorescent probe for the detection of metal ions, its potential anti-cancer properties, and its potential use in the development of new drugs and bioactive molecules. However, its potential toxicity must be carefully considered when using it in lab experiments, and its long-term effects on human health are not yet fully understood.
合成法
The synthesis of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves the reaction of 4-methylphthalhydrazide with 4-bromo-1-butanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylphthalic anhydride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for scientific research.
科学的研究の応用
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has a high binding affinity for these metal ions, which allows for their detection in biological samples. Additionally, this compound has been shown to have potential anti-cancer properties, making it a promising candidate for cancer research. This compound has also been studied for its potential use in the development of new drugs and bioactive molecules.
特性
IUPAC Name |
N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-17-9-3-5-11-19(17)21(27-25-15)23-13-7-8-14-24-22-20-12-6-4-10-18(20)16(2)26-28-22/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFNLRXBWNKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCCCNC3=NN=C(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)

![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![1-ethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5300715.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)